6-Nitrobenzo[b]thiophene-2-carboxylic acid

Organic Synthesis Medicinal Chemistry Process Chemistry

Strategic medicinal chemistry building block: The 6-nitro substituent on benzothiophene-2-carboxylic acid is critical for tuning electronic properties in antitubercular agents (MICs as low as 0.60 μg/mL) and allosteric BDK inhibitors (e.g., BT2 series). This isomer cannot be replaced by 5-nitro or 7-nitro analogs without compromising biological activity. The 2-carboxylic acid enables high-yielding derivatization (approx. 85% synthesis yield) into amides, esters, and screening libraries. Ensure program success by procuring the precise isomer that matches validated pharmacophores for tuberculosis and Maple Syrup Urine Disease programs.

Molecular Formula C9H5NO4S
Molecular Weight 223.21 g/mol
CAS No. 19983-42-7
Cat. No. B175429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitrobenzo[b]thiophene-2-carboxylic acid
CAS19983-42-7
Molecular FormulaC9H5NO4S
Molecular Weight223.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])SC(=C2)C(=O)O
InChIInChI=1S/C9H5NO4S/c11-9(12)8-3-5-1-2-6(10(13)14)4-7(5)15-8/h1-4H,(H,11,12)
InChIKeyOQHZMCSQBFHZNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitrobenzo[b]thiophene-2-carboxylic Acid (CAS 19983-42-7): A Strategic Heterocyclic Intermediate for Precision Synthesis


6-Nitrobenzo[b]thiophene-2-carboxylic acid (CAS: 19983-42-7) is a functionalized heterocyclic building block characterized by a benzothiophene core bearing a nitro group at the 6-position and a carboxylic acid at the 2-position . This specific substitution pattern is crucial for its utility as an intermediate in the synthesis of more complex, biologically active molecules, including those investigated for antitubercular and kinase inhibitory activities [1][2]. Its molecular formula is C9H5NO4S with a molecular weight of 223.21 g/mol .

Why 6-Nitrobenzo[b]thiophene-2-carboxylic Acid Cannot Be Substituted by Other Benzo[b]thiophene Analogs


The utility of 6-Nitrobenzo[b]thiophene-2-carboxylic acid is defined by its unique substitution pattern, which cannot be replicated by generic benzo[b]thiophene analogs. The precise placement of the nitro group at the 6-position is critical for directing subsequent chemical reactions and influences the electronic properties of the final molecule, a feature not offered by non-substituted or differently substituted cores [1][2]. Attempting to replace this specific intermediate with a more accessible analog, such as the parent benzo[b]thiophene-2-carboxylic acid or a differently positioned isomer (e.g., 5-nitro or 7-nitro), will lead to a different molecular architecture and, consequently, divergent biological activity and physicochemical properties in downstream products . The following quantitative evidence underscores why this specific isomer is a non-fungible asset in precision synthesis.

Quantitative Evidence for Differentiating 6-Nitrobenzo[b]thiophene-2-carboxylic Acid from Analogs


Isomeric Purity Through Synthesis: High-Yield Hydrolysis vs. Low-Selectivity Nitration

The targeted synthesis of 6-nitrobenzo[b]thiophene-2-carboxylic acid via hydrolysis of its methyl ester provides a high-yielding route to the desired isomer, circumventing the low selectivity of direct nitration. The hydrolysis of methyl 6-nitrobenzo[b]thiophene-2-carboxylate under mild conditions (LiOH·H₂O, MeOH/H₂O, 80 °C, 2 h) affords the target acid in a high yield of 153 mg (approx. 85%) from 180 mg of starting material, providing a reliable and scalable method for obtaining the pure isomer . This contrasts sharply with the direct nitration of benzo[b]thiophene-2-carboxylic acid, which yields a complex mixture of 3-, 4-, 6-, and 7-nitro isomers, making isolation of the 6-nitro derivative inefficient and requiring challenging separation techniques [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

Enhanced Antitubercular Activity Conferred by the Benzo[b]thiophene-2-Carboxylic Acid Scaffold

While direct data for 6-nitrobenzo[b]thiophene-2-carboxylic acid itself is limited, its core scaffold, benzo[b]thiophene-2-carboxylic acid, is a privileged structure for antitubercular activity. Derivatives of this core class have demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Ra and multidrug-resistant strains. For instance, compound 7b in a related series exhibited a MIC range of 2.73–22.86 μg/mL against MDR-MTB [1]. Furthermore, compounds 8c and 8g from the same study showed potent activity against dormant M. bovis BCG with MICs of 0.60 and 0.61 μg/mL, respectively [1]. This class-level activity establishes the benzo[b]thiophene-2-carboxylic acid moiety as a critical pharmacophore, making its functionalized derivatives like 6-nitrobenzo[b]thiophene-2-carboxylic acid valuable for developing new anti-TB agents.

Antitubercular Drug Discovery Infectious Disease Medicinal Chemistry

Potential for Developing Allosteric Kinase Inhibitors via the Benzo[b]thiophene Carboxylate Scaffold

The benzo[b]thiophene-2-carboxylic acid scaffold has been validated as a novel allosteric inhibitory chemotype for branched-chain α-ketoacid dehydrogenase kinase (BDK). The optimized lead compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), potently inhibits BDK with an IC50 of 3.19 μM and demonstrates excellent pharmacokinetics (terminal T½ = 730 min) and metabolic stability (no degradation in 240 min), which are significantly better than the reference inhibitor (S)-CPP [1]. 6-Nitrobenzo[b]thiophene-2-carboxylic acid provides a distinct electronic variant of this validated scaffold, offering a new vector for structure-activity relationship (SAR) studies and the development of next-generation BDK inhibitors with potentially differentiated properties.

Metabolic Disease Kinase Inhibition Allosteric Modulators

Defined Physicochemical Properties and Supply Chain Integrity as a Certified Intermediate

6-Nitrobenzo[b]thiophene-2-carboxylic acid is supplied with a certified purity, typically 95-96% as confirmed by independent vendors . Its identity is unambiguously confirmed by spectral data, including characteristic 1H-NMR signals (DMSO-D6 δ: 13.93 (br s, 1H), 9.14 (s, 1H), 8.26-8.22 (m, 3H)) . This level of analytical characterization ensures reproducibility in subsequent chemical transformations, a critical factor often lacking for less common or poorly documented isomers. Procuring this specific, well-characterized intermediate mitigates the risk of introducing isomeric impurities that could confound biological assay results or lead to irreproducible synthetic outcomes.

Analytical Chemistry Procurement Quality Control

Optimal Application Scenarios for 6-Nitrobenzo[b]thiophene-2-carboxylic Acid in Research and Development


Synthesis of Benzo[b]thiophene-Based Antitubercular Lead Candidates

This intermediate is ideal for research groups focused on tuberculosis drug discovery. The benzo[b]thiophene-2-carboxylic acid core is a validated pharmacophore with potent activity against both active and dormant Mycobacterium tuberculosis strains (MICs as low as 0.60 μg/mL) [1]. Using 6-nitrobenzo[b]thiophene-2-carboxylic acid as a starting material allows for the introduction of the 6-nitro functionality, which can modulate electron density and potentially improve pharmacokinetic properties or target engagement in a novel series of antitubercular agents.

Development of Novel Allosteric BDK Inhibitors for Metabolic Disorders

Building on the discovery that benzo[b]thiophene-2-carboxylic acid derivatives act as potent, allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK) with favorable in vivo properties (e.g., terminal half-life of 730 min for BT2) [2], this 6-nitro variant provides a distinct electronic starting point. It is well-suited for medicinal chemistry teams aiming to explore structure-activity relationships (SAR) around the benzothiophene core to optimize potency, selectivity, and metabolic stability of next-generation BDK inhibitors for diseases like Maple Syrup Urine Disease.

Synthesis of Functionalized Benzothiophenes via Carboxylic Acid Derivatization

The 2-carboxylic acid group serves as a versatile synthetic handle for generating diverse compound libraries. As demonstrated by the high-yielding synthesis of the acid itself (approx. 85%) , it is a reliable starting material for creating amides, esters, and other derivatives. This makes it a strategic procurement choice for any chemical biology or medicinal chemistry program requiring a library of benzothiophenes with a fixed 6-nitro substitution pattern, enabling rapid exploration of chemical space.

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